Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of Tetrahydrofuran-2-ylcarbonyl vs. Furoyl Analogs
The target compound exhibits an XLogP3-AA of 1.0 [1], which is significantly lower than the 1.7 calculated for its closest heteroaromatic analog, 1-(2-furoyl)indolin-6-amine [2]. This indicates the target compound is more hydrophilic. Given that excessive lipophilicity is a primary contributor to promiscuous binding, poor solubility, and high metabolic clearance, the lower logP of the target compound may be a key advantage in lead optimization campaigns aimed at improving drug-likeness [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 1-(2-furoyl)indolin-6-amine: 1.7 |
| Quantified Difference | -0.7 log units |
| Conditions | In silico prediction (XLogP3 3.0) as reported by PubChem [1][2] |
Why This Matters
A difference of 0.7 logP units is substantial in drug discovery, representing a 5-fold difference in lipophilicity and potentially a marked improvement in aqueous solubility and metabolic stability.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 43189439, 1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine. Retrieved April 18, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 16642567, 1-(2-Furoyl)indolin-6-amine. Retrieved April 18, 2026. View Source
- [3] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means to improve compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
